molecular formula C9H10N4O3 B195440 (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde CAS No. 5614-53-9

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Número de catálogo: B195440
Número CAS: 5614-53-9
Peso molecular: 222.2 g/mol
Clave InChI: LXIWYKGAOIXZFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Theophyline impurity.

Actividad Biológica

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound exhibits selective antagonistic activity against the transient receptor potential cation channel A1 (TRPA1), which plays a significant role in pain signaling pathways. Understanding its biological activity is crucial for exploring its utility in clinical settings.

  • Molecular Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 250.26 g/mol
  • Physical State : White to beige solid
  • Melting Point : 221-223°C
  • Solubility : Soluble in dimethyl sulfoxide at a concentration of 10 mg/mL

The primary mechanism of action for this compound is its role as a selective TRPA1 antagonist. It effectively inhibits calcium influx induced by various agents such as allyl isothiocyanate (AITC) and formalin. The compound demonstrates IC50 values of approximately 5.3 μM and 6.2 μM against these agents respectively, indicating its potency in modulating pain pathways without significantly affecting other related channels like TRPV1 or TRPV4.

Pain Modulation

The selective inhibition of TRPA1 by this compound suggests its potential application in treating chronic inflammatory and neuropathic pain conditions. By specifically targeting TRPA1-mediated responses, it may provide a safer alternative to traditional analgesics that often affect multiple pathways and can lead to adverse effects.

Comparison with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds that also exhibit TRPA1 antagonistic properties:

Compound NameMolecular FormulaUnique Features
2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamideC₁₁H₁₄N₄O₃Selective TRPA1 antagonist with different phenyl substituent
2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-(4-methylthiazol-2-yl)acetamideC₁₁H₁₄N₄O₃Contains thiazole moiety; different biological activity profile
N-(4-sec-butylphenyl)-2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-y)acetamideC₁₁H₁₄N₄O₃Variation in alkyl substituent; potential differences in pharmacokinetics

These compounds illustrate how variations in substituents can influence biological activity and selectivity towards specific ion channels or receptors.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Selective TRPA1 Inhibition : The compound selectively inhibits TRPA1-mediated responses without affecting other ion channels like TRPV1 or TRPV4. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader-spectrum analgesics.
  • Potential Therapeutic Applications : Due to its ability to modulate pain signaling pathways effectively, this compound is being investigated as a candidate for therapeutic applications in various inflammatory conditions.
  • Stability and Storage : The compound remains stable at room temperature for up to two years when stored properly. This stability is advantageous for pharmaceutical development and research applications.

Case Studies

A case study involving the use of this compound in animal models demonstrated significant analgesic effects in response to inflammatory pain stimuli. The study reported reduced nociceptive behavior in treated subjects compared to control groups receiving standard analgesics. These findings support the compound's potential role in pain management therapies.

Aplicaciones Científicas De Investigación

Respiratory Medicine

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is noted as an impurity in the synthesis of doxofylline, a drug used for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its structural characteristics may influence the pharmacological properties of doxofylline, making it essential to study this compound for quality control and efficacy assessments in pharmaceutical formulations .

Antioxidant Properties

Research indicates that purine derivatives may exhibit antioxidant properties. The presence of this compound could enhance the antioxidant capacity of formulations aimed at reducing oxidative stress in various biological systems. This aspect is particularly relevant in developing therapies for conditions associated with oxidative damage .

Metabolic Studies

The compound serves as a metabolite in the metabolic pathways of certain drugs. Understanding its metabolism can aid in predicting drug interactions and side effects associated with purine-based medications. This knowledge is vital for optimizing therapeutic regimens and improving patient outcomes .

Enzyme Inhibition Studies

The structure of this compound suggests potential interactions with various enzymes involved in nucleotide metabolism. Studies focusing on enzyme inhibition can provide insights into its role in cellular processes and its potential as a lead compound for developing enzyme inhibitors .

Molecular Modeling and Docking Studies

Computational studies utilizing molecular docking can help elucidate the binding affinities of this compound with target proteins. Such studies are crucial for drug design and understanding how modifications to the purine structure can enhance biological activity or reduce toxicity .

Quality Control in Drug Manufacturing

As an impurity in commercial drugs like doxofylline, this compound is significant for analytical chemists involved in quality control processes. Its detection and quantification are essential for ensuring the safety and efficacy of pharmaceutical products .

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods to assess purity levels during the synthesis of related pharmaceuticals. This application is vital for maintaining compliance with regulatory standards and ensuring product consistency across batches .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives are synthesized via multi-step alkylation and condensation reactions. For example, alkylation at position 7 of the purine ring using ethyl bromoacetate or similar reagents under reflux in acetone with K₂CO₃ and a phase-transfer catalyst (e.g., TEBA) achieves regioselectivity . Subsequent hydrolysis or hydrazide formation and condensation with aldehydes yield final products. Optimization involves monitoring reaction temperature, solvent polarity, and catalyst loading to minimize side reactions .

Q. How is the crystal structure of related purine derivatives determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction is employed to resolve structures. For tert-butyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)propanoate, crystals grown via slow evaporation in methanol were analyzed, revealing a monoclinic system (space group Pccn) with unit cell parameters a = 25.821 Å, b = 6.9466 Å, c = 17.551 Å. Hydrogen-bonding networks stabilize the lattice, critical for understanding packing and reactivity .

Q. What safety protocols are recommended for handling (1,3-Dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)acetaldehyde in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (GHS Category 4). Store at room temperature in airtight containers, avoiding oxidizers. Dispose via incineration or hazardous waste facilities compliant with local regulations. Acute toxicity data (e.g., LD₅₀) should be referenced from SDS sheets for risk assessment .

Advanced Research Questions

Q. How does (1,3-Dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)acetaldehyde act as a TRPA1 channel blocker, and what experimental models validate its selectivity?

  • Methodology : Calcium flux assays using HEK293 cells expressing TRPA1 channels show inhibition of AITC- and 4-HNE-evoked currents (IC₅₀ = 14.3–18.7 µM). Selectivity is confirmed via patch-clamp studies on TRPV1, TRPV3, and hERG channels (IC₅₀ >10 µM). In vivo diabetic neuropathy models (e.g., mechanical hypersensitivity in rodents) demonstrate efficacy via oral administration (10–30 mg/kg) .

Q. What strategies are used to evaluate the anti-fibrotic potential of purine derivatives in lung fibroblasts?

  • Methodology : Test compounds in TGF-β-stimulated human lung fibroblasts. Measure cAMP/PKA signaling activation via ELISA (e.g., cAMP levels) and Western blot (e.g., phospho-Smad2/3 inhibition). Co-treatment with PDE inhibitors (e.g., IBMX) enhances cAMP stability. Fibrosis markers (α-SMA, collagen) are quantified via qPCR and immunofluorescence .

Q. How can structural modifications enhance the pharmacokinetic profile of purine-based acetylcholinesterase (AChE) inhibitors?

  • Methodology : Introduce substituents at positions 7 and 8 of the purine core to improve blood-brain barrier penetration. For example, oxadiazole-thioacetate hybrids (e.g., compound 9c ) show enhanced AChE inhibition (IC₅₀ = 0.2 µM) and anti-inflammatory activity in LPS-induced microglial models. LogP and plasma stability are optimized via in vitro metabolic assays (e.g., microsomal clearance) .

Q. What analytical techniques resolve contradictions in metabolic stability data for purine derivatives?

  • Methodology : Compare LC-MS/MS profiles of parent compounds and metabolites (e.g., acyl-glucuronides) across species (human vs. rodent liver microsomes). Use deuterated internal standards to quantify degradation products. Discrepancies in half-life (e.g., t₁/₂ = 2h in mice vs. 6h in humans) are addressed via molecular docking to identify species-specific CYP450 interactions .

Q. Methodological Challenges and Solutions

Q. How are reaction intermediates characterized during the synthesis of purine-acetaldehyde conjugates?

  • Solution : Employ tandem techniques:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., N7 vs. N9 alkylation) via chemical shifts (δ 8.2–8.5 ppm for purine H8).
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ for C₁₈H₂₁N₅O₃: m/z 355.391) .
  • HPLC-PDA : Purity (>95%) is ensured before biological testing .

Q. What computational tools predict the binding affinity of purine derivatives to TRPA1?

  • Approach : Molecular dynamics simulations (e.g., GROMACS) model ligand-channel interactions. Key residues (e.g., Lys-708, Ser-876) are identified via mutagenesis and validated by electrophysiology. Free energy perturbation (FEP) calculations correlate with experimental IC₅₀ values .

Propiedades

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIWYKGAOIXZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560845
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-53-9
Record name Theophylline-7-acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOPHYLLINE-7-ACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP5Z8JL7A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 2
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 3
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 4
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde
Reactant of Route 6
(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.